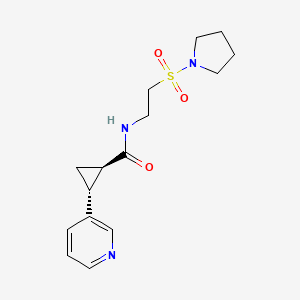![molecular formula C21H24N4O B7350876 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide](/img/structure/B7350876.png)
1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound belongs to the class of pyrrole carboxamide derivatives and has been found to exhibit promising pharmacological properties. In
Mécanisme D'action
The exact mechanism of action of 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide is not fully understood. However, it has been proposed that this compound acts by modulating the activity of ion channels in the brain, specifically the voltage-gated sodium channels. By doing so, it may reduce the excitability of neurons, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been found to reduce the severity and frequency of seizures, indicating its potential use as an anticonvulsant. Additionally, this compound has been found to reduce oxidative stress and inflammation in the brain, suggesting its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide is its potent anticonvulsant and neuroprotective effects. This makes it a promising candidate for the development of new drugs for the treatment of epilepsy and neurodegenerative disorders. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges for its formulation and delivery.
Orientations Futures
There are several future directions for the study of 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide. One potential direction is the development of new formulations and delivery methods to improve its solubility and bioavailability. Another direction is the study of its potential use in combination with other drugs for the treatment of epilepsy and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its potential therapeutic targets.
Méthodes De Synthèse
The synthesis of 1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide has been described in the literature. The method involves the reaction of 2-methylpyrrole-3-carboxylic acid with benzyl bromide in the presence of triethylamine to yield benzyl 2-methylpyrrole-3-carboxylate. This intermediate product is then reacted with (1R,2S)-2-imidazol-1-ylcyclopentanamine in the presence of diisopropylcarbodiimide to yield the final product, this compound.
Applications De Recherche Scientifique
1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Additionally, this compound has been found to exhibit neuroprotective properties, indicating its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-benzyl-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-methylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-18(10-12-24(16)14-17-6-3-2-4-7-17)21(26)23-19-8-5-9-20(19)25-13-11-22-15-25/h2-4,6-7,10-13,15,19-20H,5,8-9,14H2,1H3,(H,23,26)/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOGBJBYPBONFN-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN1CC2=CC=CC=C2)C(=O)NC3CCCC3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CN1CC2=CC=CC=C2)C(=O)N[C@@H]3CCC[C@@H]3N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-imidazo[1,2-a]pyridin-2-yl-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350804.png)
![3-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350810.png)
![2-(2H-indazol-3-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350817.png)
![3-(oxan-4-yloxy)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350821.png)
![1-[4-oxo-4-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]butyl]pyridin-2-one](/img/structure/B7350822.png)
![6-[2-oxo-2-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethyl]-1,3-dihydroindol-2-one](/img/structure/B7350837.png)
![(4-hydroxynaphthalen-2-yl)-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methanone](/img/structure/B7350843.png)
![2-(1-acetylazetidin-3-yl)oxy-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350849.png)

![1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]-3-(2H-tetrazol-5-yl)propan-1-one](/img/structure/B7350855.png)
![(3R,3aS,6aR)-N-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B7350862.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350864.png)
![2-(6,7-difluoro-1-benzofuran-3-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350868.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide](/img/structure/B7350904.png)